3-Methylcyclohex-3-en-1-one is a cyclic organic compound found in some plants, including mango (Mangifera indica) and pennyroyal (Mentha pulegium) [, ]. While its natural function in these plants is not fully understood, scientific research has explored methods to isolate and analyze 3-Methylcyclohex-3-en-1-one from these sources.
3-Methylcyclohex-3-en-1-one is a chemical compound with the molecular formula C₇H₁₀O and a molecular weight of 110.1537 g/mol. It features a cyclic structure with a ketone functional group, specifically located at the 1-position of the cyclohexene ring. This compound is also known by its IUPAC name and has various synonyms, including 3-Cyclohexen-1-one, 3-methyl-, and its CAS Registry Number is 31883-98-4. The compound exhibits a unique reactivity profile due to the presence of both a double bond and a carbonyl group, making it significant in organic synthesis and biochemical applications .
3-Methylcyclohex-3-en-1-one exhibits biological activity that may include irritant properties, as indicated by its classification as a potential skin sensitizer . Its reactivity suggests possible roles in biochemical pathways, although specific biological functions or mechanisms of action remain less documented in the literature.
Several methods exist for synthesizing 3-Methylcyclohex-3-en-1-one:
3-Methylcyclohex-3-en-1-one finds applications in various fields:
Several compounds share structural similarities with 3-Methylcyclohex-3-en-1-one. Below is a comparison highlighting their uniqueness:
| Compound Name | Formula | Key Features |
|---|---|---|
| 3-Methylcyclohexanone | C₇H₁₄O | Saturated derivative; lacks double bond |
| 3-Methylcyclohexenol | C₇H₁₂O | Alcohol derivative; contains hydroxyl group |
| 2-Methylcyclohexanone | C₇H₁₄O | Different position of methyl group; similar ketone |
| 4-Methylcyclohexanone | C₇H₁₄O | Methyl group at different position; similar ketone |
The uniqueness of 3-Methylcyclohex-3-en-1-one lies in its combination of both an alkene and a ketone functional group within a cyclic structure, which influences its reactivity and potential applications in organic synthesis compared to its structural analogs.
The molecular identity of 3-Methylcyclohex-3-en-1-one is defined by its precise molecular composition and corresponding mass characteristics. The compound possesses the molecular formula C₇H₁₀O, representing a cyclic ketone with seven carbon atoms, ten hydrogen atoms, and one oxygen atom [1] [3] [4].
Table 1: Molecular Weight Data for 3-Methylcyclohex-3-en-1-one
| Property | Value | Reference Source |
|---|---|---|
| Molecular Weight | 110.15 g/mol | PubChem 2.2 [1] |
| Exact Mass | 110.073164938 Da | PubChem 2.2 [1] |
| Monoisotopic Mass | 110.073164938 Da | PubChem 2.2 [1] |
| Average Mass | 110.156 g/mol | ChemSpider [4] |
| Molecular Weight (NIST) | 110.1537 g/mol | NIST WebBook [3] |
The molecular weight calculations demonstrate consistency across multiple authoritative databases, with values ranging from 110.15 to 110.1537 grams per mole [1] [3] [4]. The exact mass of 110.073164938 daltons provides precise mass spectrometric identification capabilities for analytical applications [1].
The structural characteristics of 3-Methylcyclohex-3-en-1-one encompass both two-dimensional connectivity patterns and three-dimensional conformational arrangements that define its chemical behavior and reactivity profiles [1] [2].
The two-dimensional structural representation of 3-Methylcyclohex-3-en-1-one reveals a six-membered cyclohexene ring system with a ketone functional group at position 1 and a methyl substituent at position 3 [1] [2]. The compound exhibits the Simplified Molecular Input Line Entry System (SMILES) notation: CC1=CCCC(=O)C1, which encodes the complete connectivity pattern [1] [3] [2].
Table 2: Two-Dimensional Structural Parameters
| Structural Feature | Description | Computational Method |
|---|---|---|
| Ring System | Six-membered cyclohexene | PubChem Analysis [1] |
| Ketone Position | Carbon-1 | Structural Determination [1] |
| Methyl Position | Carbon-3 | IUPAC Designation [1] |
| Double Bond Location | Carbon-3 to Carbon-4 | Chemical Analysis [1] |
| Heavy Atom Count | 8 atoms | PubChem Computation [1] |
| Rotatable Bond Count | 0 bonds | Cactvs Analysis [1] |
The geometric arrangement incorporates a conjugated system where the carbon-carbon double bond at positions 3-4 provides electron delocalization potential with the ketone functionality [1]. The topological polar surface area measures 17.1 Ų, indicating limited polar character concentrated at the carbonyl oxygen [1].
Three-dimensional conformational analysis of 3-Methylcyclohex-3-en-1-one reveals significant structural flexibility inherent in the cyclohexene ring system [1] [5] [6]. The six-membered ring adopts non-planar conformations to minimize angle strain and torsional interactions, similar to cyclohexane conformational principles [5] [6].
Table 3: Three-Dimensional Conformational Properties
| Conformational Parameter | Value | Analysis Method |
|---|---|---|
| Defined Atom Stereocenter Count | 0 | PubChem Analysis [1] |
| Undefined Atom Stereocenter Count | 0 | PubChem Analysis [1] |
| Defined Bond Stereocenter Count | 0 | PubChem Analysis [1] |
| Undefined Bond Stereocenter Count | 0 | PubChem Analysis [1] |
| Complexity Index | 133 | Cactvs Computation [1] |
| Hydrogen Bond Donor Count | 0 | Cactvs Analysis [1] |
| Hydrogen Bond Acceptor Count | 1 | Cactvs Analysis [1] |
The cyclohexene ring system exhibits conformational preferences that minimize steric interactions while maintaining optimal orbital overlap for the alkene functionality [5] [6]. The presence of the methyl substituent at position 3 and the ketone at position 1 creates specific conformational constraints that influence the overall molecular geometry [1].
The systematic identification of 3-Methylcyclohex-3-en-1-one employs multiple nomenclature systems and database identifiers to ensure unambiguous chemical communication across scientific disciplines [1] [3] [2].
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides the systematic name "3-methylcyclohex-3-en-1-one" for this compound [1] [3]. This designation follows IUPAC conventions by identifying the six-membered ring (cyclohex), the position of the double bond (3-en), the ketone functionality (1-one), and the methyl substituent location (3-methyl) [1].
The IUPAC name construction follows the hierarchical naming protocol where the ketone takes precedence as the principal functional group, determining the carbon numbering sequence [1] [3]. The double bond position is indicated by the "3-en" designation, while the methyl substituent receives the "3-methyl" prefix [1].
3-Methylcyclohex-3-en-1-one is recognized by several synonymous names within chemical literature and databases [1] [3] [4]. These alternative designations reflect different naming conventions and historical usage patterns in chemical documentation [1].
Table 4: Synonyms and Alternative Names
| Synonym | Usage Context | Database Source |
|---|---|---|
| 3-Methyl-3-cyclohexen-1-one | Chemical Abstracts Service | PubChem [1] |
| 3-Cyclohexen-1-one, 3-methyl- | Index Name Format | ChemSpider [4] |
| 3-methylcyclohex-3-enone | Abbreviated Form | ChemSpider [4] |
| Cyclohex-3-en-1-one, 3-methyl- | Systematic Variant | SIELC Technologies [7] |
The synonym "3-Methyl-3-cyclohexen-1-one" represents the most frequently encountered alternative designation in chemical databases [1] [3]. The variation in naming reflects different organizational approaches to systematic chemical nomenclature [1].
Chemical registration systems assign unique numerical identifiers to 3-Methylcyclohex-3-en-1-one for database management and regulatory compliance [1] [3] [2]. These identifiers provide unambiguous compound identification across international chemical information systems [1].
Table 5: Registry Numbers and Database Identifiers
| Identifier Type | Number/Code | Issuing Organization |
|---|---|---|
| CAS Registry Number | 31883-98-4 | Chemical Abstracts Service [1] [3] |
| PubChem CID | 520546 | National Center for Biotechnology Information [1] |
| European Community Number | 250-855-0 | European Chemicals Agency [1] |
| DSSTox Substance ID | DTXSID50185735 | Environmental Protection Agency [1] |
| InChI Key | MHBNXZDNKOXHCX-UHFFFAOYSA-N | International Chemical Identifier [1] [3] |
| Nikkaji Number | J278.205G | Japan Science and Technology Agency [1] |
| Wikidata ID | Q83056817 | Wikidata Knowledge Base [1] |
| ChemSpider ID | 454064 | Royal Society of Chemistry [4] |
| MDL Number | MFCD00049189 | Molecular Design Limited [8] |
The Chemical Abstracts Service registry number 31883-98-4 serves as the primary international identifier for regulatory and commercial applications [1] [3]. The InChI Key provides a unique hash-based identifier for computational chemistry applications [1] [3].
Structural characterization of 3-Methylcyclohex-3-en-1-one employs multiple analytical techniques to determine molecular architecture, confirm identity, and elucidate conformational properties [1] [9] [10] [11]. These methodologies provide complementary information about different aspects of molecular structure [10] [11].
Table 6: Structural Analysis Methods and Applications
| Analytical Method | Information Obtained | Reference |
|---|---|---|
| Mass Spectrometry | Molecular weight, fragmentation patterns | NIST Database [9] |
| Nuclear Magnetic Resonance | Proton and carbon environments | Literature Methods [10] [11] |
| Infrared Spectroscopy | Functional group identification | Spectroscopic Analysis [1] |
| X-ray Crystallography | Three-dimensional structure | Crystallographic Methods [12] |
| Computational Chemistry | Molecular geometry optimization | Theoretical Calculations [12] |
Mass spectrometry analysis reveals characteristic fragmentation patterns with the molecular ion peak at mass-to-charge ratio 110 and significant fragment ions at m/z 67 and 68 [9]. The base peak at m/z 67 corresponds to the loss of the ketone portion from the molecular ion [9].
Nuclear magnetic resonance spectroscopy provides detailed information about proton and carbon environments within the cyclohexenone structure [10] [11]. The technique enables determination of chemical shifts, coupling patterns, and conformational dynamics [11]. Infrared spectroscopy identifies the characteristic ketone stretching vibration and confirms the presence of the carbon-carbon double bond [1].
Computational chemistry methods, particularly density functional theory calculations, offer theoretical predictions of molecular geometry, electronic structure, and conformational preferences [12]. These calculations complement experimental structural data and provide insights into molecular properties not directly accessible through experimental techniques [12].
3-Methylcyclohex-3-en-1-one exists as a liquid at room temperature (20°C) [1] [2]. The compound presents as a colorless liquid with a characteristic odor described as having notes of cumarin and bitter almonds [3]. The compound maintains its liquid state across a broad temperature range due to its moderate molecular weight (110.15 g/mol) and cyclic structure with a ketone functional group [4].
3-Methylcyclohex-3-en-1-one exhibits a melting point of 261.77 K (-11.38°C) and a boiling point of 455.74 K (182.59°C) [5]. These values, calculated using the Joback method, indicate the compound's moderate volatility characteristics typical of small cyclic ketones. The relatively low melting point suggests weak intermolecular forces in the solid state, while the boiling point reflects the molecular weight and polarity of the carbonyl functional group [5].
The ideal gas heat capacity of 3-Methylcyclohex-3-en-1-one varies systematically with temperature according to Joback calculations. The heat capacity values increase from 189.20 J/mol·K at 455.74 K to 261.40 J/mol·K at 683.63 K [5]. This temperature-dependent behavior follows the expected trend for organic molecules where rotational and vibrational degrees of freedom contribute increasingly to heat capacity at higher temperatures.
| Temperature (K) | Heat Capacity (J/mol·K) |
|---|---|
| 455.74 | 189.20 |
| 493.72 | 202.73 |
| 531.70 | 215.68 |
| 569.68 | 228.03 |
| 607.66 | 239.77 |
| 645.65 | 250.90 |
| 683.63 | 261.40 |
The standard enthalpy of formation for 3-Methylcyclohex-3-en-1-one in the gas phase is -204.54 kJ/mol, while the Gibbs free energy of formation is -62.04 kJ/mol [5]. These thermodynamic parameters indicate that the compound is thermodynamically stable relative to its constituent elements, with the negative enthalpy of formation suggesting an exothermic formation process from the elements in their standard states.
The enthalpy of vaporization for 3-Methylcyclohex-3-en-1-one is 37.12 kJ/mol, while the enthalpy of fusion is 4.99 kJ/mol [5]. The relatively moderate enthalpy of vaporization reflects the presence of dipole-dipole interactions due to the carbonyl group, but the absence of hydrogen bonding. The low enthalpy of fusion indicates weak intermolecular forces in the solid state, consistent with the compound's relatively low melting point.
3-Methylcyclohex-3-en-1-one has a density of 0.964 g/cm³ at 20°C [6], with alternative measurements reporting values of 0.987 g/cm³ [3]. The specific gravity (20/20) is 0.97 [1], indicating that the compound is less dense than water. These density values are consistent with the molecular structure of a cyclic ketone with a methyl substituent.
The McGowan molecular volume for 3-Methylcyclohex-3-en-1-one is 95.900 mL/mol [5], while the calculated molar volume is 111.7 mL/mol [3]. The molecular volume provides important information for understanding the compound's transport properties and intermolecular interactions in solution.
3-Methylcyclohex-3-en-1-one exhibits limited aqueous solubility, with estimated values of 182.1 mg/L at 25°C according to the EPI WSKOW v1.41 method [7]. An alternative fragment-based estimation provides a solubility of 135.17 mg/L [7]. The log10 water solubility is -1.78 mol/L [5], indicating poor water solubility characteristic of organic compounds with significant hydrophobic character.
The compound demonstrates good compatibility with organic solvents, particularly chloroform, which is commonly used as a solvent in nuclear magnetic resonance spectroscopy studies [8]. This compatibility is expected given the compound's organic nature and the presence of both hydrophobic (cyclohexene ring) and polar (carbonyl) regions in its structure.
The octanol-water partition coefficient (logP) for 3-Methylcyclohex-3-en-1-one is 1.686 [5] according to Crippen calculations, with an alternative estimate of 1.150 [9]. These values indicate moderate lipophilicity, suggesting the compound will preferentially partition into organic phases while maintaining some degree of water solubility.
3-Methylcyclohex-3-en-1-one exhibits characteristic infrared absorption bands consistent with its molecular structure. The compound shows a strong carbonyl stretching vibration around 1713 cm⁻¹ [10], which is typical for cyclohexanone derivatives. Additional characteristic absorptions include aliphatic C-H stretching vibrations in the range of 2955-2871 cm⁻¹ and methyl deformation bands around 1456 cm⁻¹ [10]. The infrared spectrum conforms to expected patterns for cyclic α,β-unsaturated ketones [2].
Mass spectrometry analysis of 3-Methylcyclohex-3-en-1-one reveals characteristic fragmentation patterns with a molecular ion peak at m/z 110 [11] [12]. The compound shows significant fragmentation typical of cyclic ketones, with base peaks and characteristic fragment ions providing structural information. The mass spectrum exhibits fragmentation patterns consistent with the loss of methyl groups and ring opening reactions under electron ionization conditions [11].
Nuclear magnetic resonance spectroscopy provides detailed structural information for 3-Methylcyclohex-3-en-1-one. The compound shows characteristic ¹H NMR signals when analyzed in CDCl₃ solvent [8]. The ¹³C NMR spectrum reveals the expected carbon environments for the cyclohexenone structure, with signals corresponding to the carbonyl carbon, olefinic carbons, and aliphatic carbons in the ring system.
3-Methylcyclohex-3-en-1-one exhibits critical constants calculated using the Joback method. The critical temperature is 683.63 K (410.48°C), the critical pressure is 3925.85 kPa (38.75 bar), and the critical volume is 0.354 m³/kmol [5]. These critical parameters are essential for understanding the compound's behavior under extreme conditions and for thermodynamic modeling applications.
| Critical Property | Value | Unit |
|---|---|---|
| Critical Temperature | 683.63 | K |
| Critical Pressure | 3925.85 | kPa |
| Critical Volume | 0.354 | m³/kmol |
Irritant